molecular formula C7H14N2O2S B1276994 Tert-butyl (2-amino-2-thioxoethyl)carbamate CAS No. 89226-13-1

Tert-butyl (2-amino-2-thioxoethyl)carbamate

Cat. No. B1276994
CAS RN: 89226-13-1
M. Wt: 190.27 g/mol
InChI Key: AGBIUUFZUPNDTM-UHFFFAOYSA-N
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Description

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates has been explored, particularly focusing on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This compound was effectively resolved into its optically pure enantiomers using Candida antarctica lipase B (CAL-B). The process demonstrated remarkable enantioselectivity, which is a significant finding for the production of chiral organoselenanes and organotelluranes, potentially useful in various applications .

Vibrational Frequency and Molecular Structure

A comprehensive vibrational frequency analysis of tert-butyl N-(thiophen-2yl)carbamate was conducted using both experimental FT-IR spectroscopy and theoretical methods. The study utilized density functional theory (DFT) to calculate vibrational frequencies and optimized geometric parameters, which showed good agreement with experimental data. This analysis is crucial for understanding the molecular structure and properties of tert-butyl carbamates .

Protonation Sites and Dissociation Mechanisms

The study of protonation sites and dissociation mechanisms in tert-butylcarbamates has provided insights into their behavior in mass spectrometric assays, which are important for newborn screening. The research highlighted the preferred protonation sites and the stabilization of ions by intramolecular hydrogen bonding. The findings are particularly relevant for the diagnosis of lysosomal enzyme deficiencies such as Fabry, Hurler, and Hunter diseases .

Synthesis of tert-butyl Carbamate Derivatives

The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in the production of biologically active compounds, was optimized in a study. The method involved acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81%. This synthetic approach is significant for the efficient production of pharmaceuticals like omisertinib .

Boc-Involved Neighboring Group Participation

A novel synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was developed, featuring a chiral inversion step mediated by thionyl chloride with Boc-involved neighboring group participation. This method offers advantages in terms of simplicity, cost, yield, and reliability, making it valuable for industrial applications .

N-(Boc) Nitrone Equivalents

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were identified as the first class of N-(Boc) nitrone equivalents. These compounds were synthesized from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating their utility as building blocks in organic synthesis. The study described their reactivity with organometallics to yield N-(Boc)hydroxylamines, showcasing their potential in synthetic chemistry .

Scientific Research Applications

Synthesis and Biological Activity

Tert-butyl (2-amino-2-thioxoethyl)carbamate is an important intermediate in the synthesis of various biologically active compounds. Zhao et al. (2017) describe a method to synthesize a related compound, which is key in developing drugs like omisertinib (AZD9291), a medication used in cancer treatment. Their method achieves a high yield and could be significant for pharmaceutical manufacturing (Zhao, Guo, Lan, & Xu, 2017).

Chemical Transformations

Guijarro et al. (1996) explored the use of a similar compound, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, demonstrating its utility in creating functionalized carbamates. This research highlights the compound's versatility in chemical synthesis, particularly in generating a range of carbamate derivatives (Guijarro, Ortiz, & Yus, 1996).

Metalation and Alkylation Studies

Sieburth et al. (1996) investigated tert-butyl carbamate derivatives for their ability to undergo metalation, followed by reaction with various electrophiles. This study offers insights into the compound's reactivity and potential applications in creating complex molecular structures (Sieburth, Somers, & O'hare, 1996).

Glycosylation and Novel Glycoconjugates

Henry and Lineswala (2007) demonstrated the compound's application in glycosylation, a critical process in biochemistry. Their work shows how tert-butyl carbamates can be used to generate anomeric 2-deoxy-2-amino sugar carbamates, contributing to the field of glycochemistry (Henry & Lineswala, 2007).

CO2 Fixation and Cyclic Carbamates

Takeda et al. (2012) explored the use of tert-butyl hypoiodite with unsaturated amines, including tert-butyl (2-amino-2-thioxoethyl)carbamate, in CO2 fixation. This research is significant for developing methods to capture and utilize CO2, a greenhouse gas, in chemical synthesis (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

Crystal Structure Analysis

Baillargeon et al. (2017) conducted a study on the crystal structures of tert-butyl carbamate derivatives. This research aids in understanding the molecular interactions and structural characteristics of these compounds, which is essential for designing drugs and materials (Baillargeon et al., 2017).

properties

IUPAC Name

tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBIUUFZUPNDTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415901
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-amino-2-thioxoethyl)carbamate

CAS RN

89226-13-1
Record name 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89226-13-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(carbamothioylmethyl)carbamate
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Synthesis routes and methods

Procedure details

25 g of ammonia gas and 50 g of hydrogen sulfide gas were successively dissolved in 230 ml of methanol with ice-cooling and stirring. To this was added 71.45 g of (tert-butoxycarbonylamino)acetonitrile, and the mixture was stirred overnight at room temperature. The reaction solution was cooled with ice. To this was slowly added 500 ml of water, and the mixture was stirred for an additional 2 hours with ice- cooling. The crystals precipitated were collected by filtration, washed with 300 ml of cold water, and then dried under reduced pressure to give 65.88 g of (tert-butoxycarbonyl-amino)acetothioamide as colorless crystals.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
71.45 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
BA Patel, B Abel, AM Barbuti… - Journal of medicinal …, 2018 - ACS Publications
A novel set of 64 analogues based on our lead compound 1 was designed and synthesized with an initial objective of understanding the structural requirements of ligands binding to a …
Number of citations: 24 pubs.acs.org
BA Patel - 2017 - search.proquest.com
P-glycoprotein (P-gp) is considered an important therapeutic target for reversal of multidrug resistance (MDR) in cancer. It recognizes a diverse range of chemically and mechanistically …
Number of citations: 2 search.proquest.com
A Chu - 2021 - search.proquest.com
Infectious disease is a serious global health burden. The large-scale use of antimicrobials, however, leads to an increase in selection pressure favoring antimicrobial-resistant species. It …
Number of citations: 1 search.proquest.com

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